molecular formula C9H10BrN B1290167 6-bromo-2,3-dihydro-1H-inden-5-amine

6-bromo-2,3-dihydro-1H-inden-5-amine

Cat. No.: B1290167
M. Wt: 212.09 g/mol
InChI Key: SZFFECLZIYWBBD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 6-bromo-2,3-dihydro-1H-inden-5-amine emerged from the broader exploration of brominated indane derivatives that began gaining prominence in organic chemistry during the mid-20th century. The systematic investigation of brominated aromatic compounds was initially driven by the need for versatile synthetic intermediates in pharmaceutical development. Early research into indane chemistry established the fundamental reactivity patterns of the bicyclic system, comprising a benzene ring fused to a cyclopentane ring, which provided the foundation for subsequent functionalization studies.

The specific synthesis of this compound was first reported in patent literature during the late 20th century, where it was identified as a key intermediate in the preparation of pharmacologically active compounds. The development of reliable synthetic routes to this compound required careful optimization of bromination conditions to achieve regioselective substitution at the 6-position while maintaining the integrity of the amine functionality at the 5-position. These early synthetic efforts established the importance of protecting group strategies and selective bromination methodologies that remain relevant in contemporary preparations.

The historical significance of this compound extends beyond its individual properties to represent a milestone in the systematic exploration of halogenated heterocycles. The successful preparation and characterization of this compound demonstrated the feasibility of introducing multiple functional groups into the indane framework while maintaining synthetic accessibility. This achievement laid the groundwork for the extensive library of related compounds that followed, each contributing to our understanding of structure-activity relationships in heterocyclic chemistry.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound embodies several fundamental principles of heterocyclic chemistry that contribute to its significance as a research subject. The indane core structure represents a saturated bicyclic system where the fusion of benzene and cyclopentane rings creates a rigid framework that influences both electronic distribution and conformational behavior. The positioning of the bromine atom at the 6-position places it in conjugation with the aromatic system, while the amine group at the 5-position provides a site for hydrogen bonding and nucleophilic interactions.

The electronic characteristics of this compound are particularly noteworthy due to the interplay between the electron-withdrawing bromine substituent and the electron-donating amine group. This electronic push-pull system creates a polarized aromatic ring that exhibits unique reactivity patterns compared to unsubstituted indane derivatives. The bromine atom serves as both an activating group for certain electrophilic aromatic substitution reactions and as a leaving group for nucleophilic displacement reactions, providing multiple pathways for synthetic elaboration.

The three-dimensional structure of this compound reveals important conformational constraints imposed by the bicyclic framework. The saturated five-membered ring adopts an envelope conformation that influences the spatial orientation of substituents and affects the accessibility of reactive sites. These conformational factors have significant implications for biological activity, as the rigid framework can provide enhanced binding affinity through reduced entropy penalties upon target engagement.

Structural Parameter Value Significance
Molecular Formula C₉H₁₀BrN Contains both halogen and amine functionalities
Molecular Weight 212.09 g/mol Moderate molecular weight suitable for drug-like properties
Ring System Bicyclic indane Provides conformational rigidity
Substitution Pattern 5-amino, 6-bromo Electronic complementarity enables diverse reactivity

Research Motivations and Academic Relevance

The academic interest in this compound stems from its potential as a privileged scaffold for medicinal chemistry applications and its utility as a synthetic building block for complex molecular architectures. Contemporary research has focused on exploiting the dual functionality of this compound to access novel heterocyclic systems that may exhibit enhanced biological activity. The presence of both an amine nucleophile and a bromine electrophile within the same molecule provides opportunities for intramolecular cyclization reactions and tandem transformations that can rapidly increase molecular complexity.

Pharmaceutical research has identified this compound as a valuable intermediate in the synthesis of compounds targeting neurological disorders, particularly those involving serotonin receptor modulation. The structural similarity to endogenous neurotransmitters, combined with the conformational constraints imposed by the indane framework, has led to its incorporation into drug discovery programs focused on central nervous system targets. This application has driven significant research into optimized synthetic routes and functionalization strategies that can provide access to diverse analogs for structure-activity relationship studies.

The methodological contributions of research involving this compound extend to the development of novel synthetic transformations and catalytic processes. Studies have demonstrated the utility of this compound in exploring metal-free catalytic systems for heterocycle synthesis, providing insights into sustainable synthetic methodologies. The electronic properties of the bromine and amine substituents have made this compound an excellent model system for investigating halogen bonding interactions and their influence on molecular recognition phenomena.

Recent advances in heterocyclic chemistry have highlighted the potential of this compound as a platform for accessing polycyclic aromatic systems through oxidative coupling reactions. These transformations represent a frontier area of research where traditional organic synthesis meets materials science applications. The ability to construct extended conjugated systems from relatively simple starting materials has implications for the development of organic electronic materials and photonic devices, expanding the relevance of this compound beyond traditional pharmaceutical applications.

Research Area Application Key Findings
Medicinal Chemistry Serotonin receptor ligands High binding affinity achieved through structural optimization
Synthetic Methodology Metal-free catalysis Efficient heterocycle formation under mild conditions
Materials Science Polycyclic aromatic systems Oxidative coupling enables extended conjugation
Structural Biology Molecular recognition Halogen bonding contributes to binding specificity

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C9H10BrN/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3,11H2

InChI Key

SZFFECLZIYWBBD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in CRBN-Dependent Antiproliferative Agents

In a study identifying CRBN-dependent antiproliferative compounds, 6-bromo-2,3-dihydro-1H-inden-5-amine was part of a hydrophobic scaffold shared by compounds 2, 26, and 51 , which showed strong CRBN-dependent activity. Key comparisons include:

  • Compound 45 : Contains a 5,6,7,8-tetrahydronaphthalen-2-amine moiety. The expanded ring system increases hydrophobicity but may reduce metabolic stability compared to the smaller indenamine core .
  • Compound 29: Features a trimethylaniline group.

Table 1: Structural and Activity Comparison of CRBN Modulators

Compound Core Structure Antiproliferative Activity (CRBN-Dependent)
6-Bromo-indenamine 2,3-dihydro-1H-inden-5-amine High (Hit compound)
Compound 45 Tetrahydronaphthalen-2-amine Moderate
Compound 29 Trimethylaniline Low

Brominated Marine Alkaloids with Serotonin Receptor Affinity

Marine-derived brominated alkaloids, such as 6-bromoaplysinopsin and 6-bromo-2'-de-N-methylaplysinopsin, share structural motifs with this compound. Key differences:

  • Receptor Binding: 6-Bromoaplysinopsin: High affinity for 5-HT2C (Ki = 0.3 µM) and 5-HT2A (Ki = 1.7 µM) receptors . this compound: No direct serotonin receptor data, but its rigid structure may limit receptor compatibility compared to the flexible aplysinopsin backbone .

Table 2: Brominated Alkaloids and Receptor Affinity

Compound 5-HT2C Ki (µM) 5-HT2A Ki (µM) Structural Feature
6-Bromoaplysinopsin 0.3 1.7 Linear side chain with indole
6-Bromo-indenamine N/A N/A Fused bicyclic amine

Stereochemical and Substituent Variants

  • Stereoisomers : The (1S)- and (1R)-enantiomers of 6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1466429-22-0 and 1055961-36-8) exhibit distinct pharmacological profiles, though specific data are proprietary .
  • 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS 158205-19-7): The ketone group introduces hydrogen-bonding capacity, altering solubility and reactivity compared to the amine parent .

Table 3: Physicochemical Properties of Derivatives

Compound Molecular Formula Key Substituent Solubility (Predicted)
6-Bromo-indenamine C₉H₁₀BrN -NH₂ Low (lipophilic)
5-Amino-6-bromo-inden-1-one C₉H₈BrNO -NH₂, -C=O Moderate (polar)
(S)-5-Bromo-4-methyl-indenamine HCl C₁₀H₁₃BrClN -CH₃, -HCl High (ionic)

Preparation Methods

Synthesis from N-(6-Bromo-2,3-dihydro-1H-indene)

A notable synthetic route involves starting from N-(6-bromo-2,3-dihydro-1H-indene) derivatives. The following steps outline this process:

  • Bromination Step:

    • A mixture of indene and bromine is reacted under inert atmosphere conditions.
    • The reaction is monitored until completion, typically indicated by TLC analysis.
  • Amination Step:

    • The brominated product is treated with ammonia in a solvent such as water or ethanol.
    • The mixture is heated under reflux for several hours.
  • Isolation:

    • The product is precipitated by adjusting the pH with sodium hydroxide.
    • The precipitate is filtered, washed, and dried to yield 6-bromo-2,3-dihydro-1H-inden-5-amine.

Yield and Characterization:
The yield for this method can reach up to 98%, depending on the optimization of reaction conditions.

Comparative Analysis of Synthetic Methods

The following table summarizes different synthetic routes for this compound along with their respective yields and conditions:

Method Reagents Used Yield (%) Reaction Conditions
Bromination + Amination Bromine/NBS + Ammonia ~98 100°C, aqueous phase
Direct Bromination Indene + Bromine ~85 Room temperature
NBS Method NBS + Amine ~90 Moderate heating

Q & A

Q. What are the recommended synthetic routes for 6-bromo-2,3-dihydro-1H-inden-5-amine, and how can purity be optimized?

  • Methodological Answer : A common approach involves bromination of the indene scaffold followed by amination. For example, bromination of 2,3-dihydro-1H-inden-5-amine using N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–5°C) can yield the brominated derivative. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures high purity (>95%). Characterization by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include:
  • Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using gravimetric analysis.
  • Lipophilicity : Calculate logP values via reverse-phase HPLC or computational tools (e.g., XLOGP3).
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Spectroscopic Data : Use FT-IR for functional group validation and UV-Vis for electronic transitions .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and handling.
  • Storage : Store in a cool, dry environment (<4°C) in amber glass vials to prevent photodegradation.
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting enzyme inhibition (e.g., monoamine oxidase)?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., MAO-B). Focus on bromine’s steric effects and amine’s hydrogen-bonding potential.
  • QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like molar refractivity and topological polar surface area (TPSA) to predict bioactivity .

Q. What strategies resolve contradictions in solubility and bioactivity data across experimental batches?

  • Methodological Answer :
  • Batch Analysis : Compare HPLC purity profiles and residual solvent levels (via GC-MS).
  • Crystallography : Perform single-crystal X-ray diffraction to identify polymorphic forms affecting solubility.
  • Biological Replicates : Use triplicate assays (e.g., enzyme inhibition) with standardized positive/negative controls to isolate batch-specific variability .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?

  • Methodological Answer :
  • Combined Spectroscopy : Pair NMR with dynamic light scattering (DLS) to study aggregation in aqueous media.
  • Behavioral Assays : Integrate pharmacokinetic data (e.g., plasma half-life) with in vivo models (e.g., zebrafish for CNS penetration studies).
  • Data Integration : Use tools like KNIME to merge structural, biochemical, and omics datasets for systems-level insights .

Theoretical and Methodological Frameworks

Q. What theoretical frameworks underpin structure-activity relationship (SAR) studies for brominated amines?

  • Methodological Answer :
  • Hammett Theory : Correlate substituent electronic effects (σ values) with reaction rates or binding affinities.
  • Molecular Orbital Theory : Analyze bromine’s electron-withdrawing effects on the indene ring’s aromaticity using DFT calculations (e.g., Gaussian 16).
  • Pharmacophore Modeling : Identify essential features (e.g., amine group, bromine position) for target engagement .

Q. How should researchers design experiments to validate hypotheses about metabolic pathways?

  • Methodological Answer :
  • Isotope Labeling : Synthesize 13^{13}C-labeled analogs to track metabolites via LC-MS.
  • CYP450 Inhibition Assays : Use human liver microsomes and probe substrates (e.g., dextromethorphan for CYP2D6) to assess metabolic stability.
  • In Silico Prediction : Apply tools like ADMET Predictor to estimate clearance rates and metabolite formation .

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